3-(2-Ethoxy-vinyl)-5-fluoro-pyridin-4-ylamine
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Overview
Description
3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine typically involves the reaction of 5-fluoropyridin-4-amine with ethoxyvinyl reagents under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 5-fluoropyridin-4-amine is reacted with ethoxyvinyl bromide in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyvinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized pyridine derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxyvinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Ethyl 6-methylpyridine-2-carboxylate
- Pyrrolopyrazine derivatives
Uniqueness
3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine stands out due to its unique combination of an ethoxyvinyl group and a fluoropyridine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H11FN2O |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
3-(2-ethoxyethenyl)-5-fluoropyridin-4-amine |
InChI |
InChI=1S/C9H11FN2O/c1-2-13-4-3-7-5-12-6-8(10)9(7)11/h3-6H,2H2,1H3,(H2,11,12) |
InChI Key |
KRQMMQWVIOGZLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CC1=CN=CC(=C1N)F |
Origin of Product |
United States |
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